2',3'-Dideoxy-5-methylcytidin

Übersicht

Beschreibung

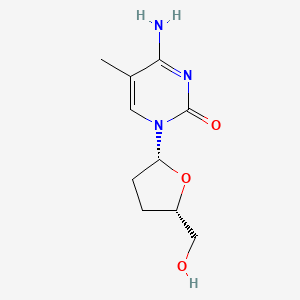

2’,3’-Dideoxy-5-methylcytidine is a nucleoside analog that has garnered significant attention due to its potential antiviral properties. Structurally, it is related to other nucleoside analogs such as 3’-azido-3’-deoxythymidine and 2’,3’-dideoxycytidine. This compound has shown promise as a potent and selective inhibitor of human immunodeficiency virus type 1 (HIV-1) in vitro .

Wissenschaftliche Forschungsanwendungen

2’,3’-Dideoxy-5-methylcytidine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.

Biology: Studied for its effects on cellular processes and its potential as a tool for genetic research.

Medicine: Investigated for its antiviral properties, particularly against HIV-1, and its potential use in antiviral therapies.

Industry: Utilized in the development of antiviral drugs and as a reference compound in quality control processes

Wirkmechanismus

Target of Action

The primary target of 2’,3’-Dideoxy-5-methylcytidine is the virus-encoded reverse transcriptase . This enzyme plays a crucial role in the replication of retroviruses such as the Human Immunodeficiency Virus (HIV).

Mode of Action

2’,3’-Dideoxy-5-methylcytidine interacts with its target by undergoing phosphorylation to the corresponding 5’-triphosphates . These triphosphates act as inhibitors of the reverse transcriptase, thereby preventing the virus from replicating its genetic material and proliferating.

Biochemical Pathways

The compound affects the biochemical pathway involved in the replication of the viral genome. By inhibiting the reverse transcriptase, 2’,3’-Dideoxy-5-methylcytidine disrupts the conversion of viral RNA into DNA, a critical step in the life cycle of retroviruses .

Pharmacokinetics

The pharmacokinetics of 2’,3’-Dideoxy-5-methylcytidine involve its rapid decline in serum concentrations in a biexponential fashion . The compound is primarily cleared through renal excretion of the unchanged nucleoside and metabolic deamination . The oral bioavailability of the compound is about 26%, indicating that the rate of absorption after oral administration is variable .

Result of Action

The result of the action of 2’,3’-Dideoxy-5-methylcytidine is the potent and selective inhibition of HIV-1 replication in human lymphocytes and macrophages . This leads to a decrease in viral load and potentially slows the progression of the disease.

Biochemische Analyse

Biochemical Properties

2’,3’-Dideoxy-5-methylcytidine plays a significant role in biochemical reactions, particularly as an inhibitor of viral replication. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the human immunodeficiency virus (HIV) reverse transcriptase, where 2’,3’-Dideoxy-5-methylcytidine acts as a competitive inhibitor with respect to deoxycytidine triphosphate (dCTP). This inhibition prevents the elongation of the viral DNA chain, thereby halting viral replication . Additionally, 2’,3’-Dideoxy-5-methylcytidine interacts with mammalian DNA polymerases alpha, beta, and gamma, inhibiting their activity and affecting DNA synthesis .

Cellular Effects

2’,3’-Dideoxy-5-methylcytidine has profound effects on various types of cells and cellular processes. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. In HIV-infected cells, 2’,3’-Dideoxy-5-methylcytidine inhibits the replication of the virus, leading to a reduction in viral load. This compound also affects the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cell survival and proliferation . Furthermore, 2’,3’-Dideoxy-5-methylcytidine impacts cellular metabolism by altering the levels of nucleotides and other metabolites .

Molecular Mechanism

The molecular mechanism of 2’,3’-Dideoxy-5-methylcytidine involves its incorporation into the growing DNA chain during replication. Once incorporated, it acts as a chain terminator due to the absence of a 3’-hydroxyl group, which is essential for the formation of phosphodiester bonds between nucleotides. This termination of DNA synthesis prevents the completion of viral DNA replication, thereby inhibiting viral proliferation . Additionally, 2’,3’-Dideoxy-5-methylcytidine binds to and inhibits the activity of DNA polymerases, further contributing to its antiviral effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’,3’-Dideoxy-5-methylcytidine change over time. The compound exhibits stability under certain conditions, but it can degrade over time, leading to a reduction in its efficacy. Long-term studies have shown that 2’,3’-Dideoxy-5-methylcytidine can have lasting effects on cellular function, including sustained inhibition of viral replication and alterations in gene expression . The stability and degradation of the compound can vary depending on the experimental conditions and the presence of other factors .

Dosage Effects in Animal Models

The effects of 2’,3’-Dideoxy-5-methylcytidine vary with different dosages in animal models. At lower doses, the compound effectively inhibits viral replication without causing significant toxicity. At higher doses, 2’,3’-Dideoxy-5-methylcytidine can exhibit toxic effects, including damage to cellular DNA and induction of apoptosis . Threshold effects have been observed, where a certain dosage is required to achieve the desired antiviral activity, and exceeding this threshold can lead to adverse effects .

Metabolic Pathways

2’,3’-Dideoxy-5-methylcytidine is involved in several metabolic pathways. It is primarily metabolized by cellular enzymes, including cytidine deaminase and deoxycytidine kinase. These enzymes convert 2’,3’-Dideoxy-5-methylcytidine into its active triphosphate form, which is then incorporated into DNA . The compound also undergoes deamination and phosphorylation, which can affect its activity and stability . The metabolic pathways of 2’,3’-Dideoxy-5-methylcytidine play a crucial role in determining its efficacy and toxicity.

Transport and Distribution

The transport and distribution of 2’,3’-Dideoxy-5-methylcytidine within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through nucleoside transporters and is distributed to various cellular compartments . Once inside the cell, 2’,3’-Dideoxy-5-methylcytidine can accumulate in the nucleus, where it exerts its antiviral effects by inhibiting DNA synthesis . The distribution of the compound within tissues can also influence its efficacy and toxicity .

Subcellular Localization

2’,3’-Dideoxy-5-methylcytidine exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA polymerases and other nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct 2’,3’-Dideoxy-5-methylcytidine to the nucleus . The subcellular localization of 2’,3’-Dideoxy-5-methylcytidine is essential for its antiviral activity and its ability to inhibit viral replication .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Dideoxy-5-methylcytidine typically involves the selective removal of hydroxyl groups from the ribose moiety of cytidine. This can be achieved through various chemical reactions, including the use of protective groups and subsequent deprotection steps. One common method involves the use of silyl protecting groups followed by desilylation under acidic conditions .

Industrial Production Methods: Industrial production of 2’,3’-Dideoxy-5-methylcytidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to maintain consistency and reproducibility .

Analyse Chemischer Reaktionen

Types of Reactions: 2’,3’-Dideoxy-5-methylcytidine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the molecule.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as ammonia or amines in polar solvents.

Major Products Formed:

Oxidation: Formation of oxidized derivatives of the nucleoside.

Reduction: Formation of reduced derivatives with altered functional groups.

Substitution: Formation of substituted nucleoside analogs with modified biological activity.

Vergleich Mit ähnlichen Verbindungen

2’,3’-Dideoxy-5-methylcytidine is unique in its structure and function compared to other nucleoside analogs. Similar compounds include:

3’-Azido-3’-deoxythymidine (AZT): Another nucleoside analog with potent anti-HIV activity.

2’,3’-Dideoxycytidine (ddC): A nucleoside analog used in the treatment of HIV.

2’,3’-Dideoxyinosine (ddI): An antiviral nucleoside analog with a similar mechanism of action

The uniqueness of 2’,3’-Dideoxy-5-methylcytidine lies in its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound in antiviral research and therapy .

Eigenschaften

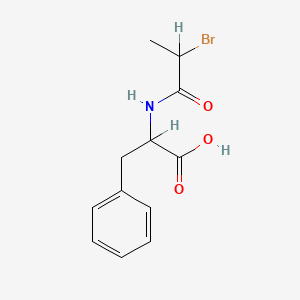

IUPAC Name |

4-amino-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3/c1-6-4-13(10(15)12-9(6)11)8-3-2-7(5-14)16-8/h4,7-8,14H,2-3,5H2,1H3,(H2,11,12,15)/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNQYNXFGVRUFNP-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N=C1N)C2CCC(O2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)N=C1N)[C@H]2CC[C@H](O2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90910225 | |

| Record name | 1-[5-(Hydroxymethyl)oxolan-2-yl]-4-imino-5-methyl-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90910225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107036-56-6 | |

| Record name | 2',3'-Dideoxy-5-methylcytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107036566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[5-(Hydroxymethyl)oxolan-2-yl]-4-imino-5-methyl-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90910225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 2',3'-dideoxy-5-methylcytidine (AzddMeC) against viruses like HIV and HBV?

A1: AzddMeC is a nucleoside analog that acts as a potent and selective inhibitor of viral reverse transcriptase. [, ] It does this by competing with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain. [] Once incorporated, AzddMeC's 3'-azido group prevents further DNA chain elongation, effectively halting viral replication. [, ] This mechanism is similar to other nucleoside reverse transcriptase inhibitors (NRTIs) like AZT (3'-azido-3'-deoxythymidine).

Q2: Is AzddMeC effective against different HIV strains?

A3: Research suggests that AzddMeC shows effectiveness against both HIV-1 and HIV-2 in lymphocytes. [] In fact, its activity in HIV-infected macrophages (EC50 of 0.006 μM) surpasses that in lymphocytes (EC50 of 0.09 μM), highlighting its potential for treating reservoirs of infection. []

Q3: Does AzddMeC show activity against other viruses besides HIV?

A4: Yes, AzddMeC exhibits antiviral activity against Hepatitis B virus (HBV). [, ] It demonstrates potent inhibition of HBV DNA polymerase, the enzyme responsible for viral DNA replication. [] This suggests potential for AzddMeC as a therapeutic agent for HBV infection.

Q4: What are the potential advantages of AzddMeC over other nucleoside analogs?

A5: AzddMeC displays high selectivity for viral reverse transcriptase compared to cellular DNA polymerases, suggesting a favorable toxicity profile. [, ] It shows significantly lower toxicity to human cells compared to AZT, particularly in bone marrow cells. [] This selectivity profile indicates a potential for reduced side effects compared to some existing antiviral therapies.

Q5: Are there concerns about the development of resistance to AzddMeC?

A6: While initial studies are promising, the potential for viral resistance to any antiviral drug, including AzddMeC, is a valid concern. Research utilizing HIV-infected human cells has shown that prolonged exposure to L-nucleoside analogs, which share structural similarities with AzddMeC, leads to the selection of specific mutations in the viral reverse transcriptase gene. [] This highlights the importance of ongoing monitoring for resistance development and the potential need for combination therapies to suppress viral escape.

Q6: What are the future research directions for AzddMeC?

A7: Further investigations are needed to fully elucidate the long-term efficacy and safety profile of AzddMeC. Preclinical studies in animal models will be crucial to determine appropriate dosing regimens and evaluate potential toxicity. [] Ultimately, clinical trials in humans are necessary to confirm the therapeutic benefits and safety of AzddMeC for treating HIV and HBV infections. Additional research focusing on resistance development, potential drug interactions, and optimization of drug delivery strategies will be vital for maximizing its therapeutic potential.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.